2,3,5-trichloroaniline hydrochloride
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Overview
Description
2,3,5-Trichloroaniline hydrochloride is an organic compound with the chemical formula C6H4Cl3N·HCl. It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 3, and 5 positions. This compound is typically found as a crystalline solid and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5-Trichloroaniline hydrochloride can be synthesized through several methods. One common approach involves the chlorination of aniline. The process typically includes the following steps:
Chlorination of Aniline: Aniline is reacted with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 2,3,5-trichloroaniline.
Formation of Hydrochloride Salt: The resulting 2,3,5-trichloroaniline is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trichloroaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to less chlorinated aniline derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles are employed under basic conditions.
Major Products
Oxidation: Produces quinones.
Reduction: Yields less chlorinated aniline derivatives.
Substitution: Results in various substituted aniline compounds.
Scientific Research Applications
2,3,5-Trichloroaniline hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein binding.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2,3,5-trichloroaniline hydrochloride involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s chlorinated structure allows it to interact with proteins and other biomolecules, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
2,3,5-Trichloroaniline hydrochloride is unique due to its specific substitution pattern on the benzene ring. This unique arrangement of chlorine atoms imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
2770360-14-8 |
---|---|
Molecular Formula |
C6H5Cl4N |
Molecular Weight |
232.9 |
Purity |
95 |
Origin of Product |
United States |
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